1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPQ or FL-PQ and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of FPQ is not fully understood, but several studies have suggested that it works by inhibiting specific enzymes or signaling pathways in cells. For example, FPQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, FPQ has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
FPQ has been shown to have several biochemical and physiological effects on cells. For example, FPQ has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways involved in cell death. Additionally, FPQ has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Furthermore, FPQ has been shown to inhibit the growth of bacterial strains by disrupting the cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
FPQ has several advantages for use in lab experiments. It is a potent and specific inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying these processes. Additionally, FPQ has been shown to have low toxicity in vitro, making it a safe compound to use in cell culture experiments. However, FPQ has some limitations for use in lab experiments. It is a complex and expensive compound to synthesize, which may limit its availability for some researchers. Additionally, FPQ has not been extensively studied in vivo, and its efficacy and safety in animal models are not well understood.
Zukünftige Richtungen
There are several future directions for research on FPQ. One potential direction is to study its efficacy and safety in animal models to determine its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of FPQ and its specific targets in cells. Furthermore, research is needed to develop more efficient and cost-effective methods for synthesizing FPQ, which will increase its availability for researchers. Finally, studies are needed to investigate the potential of FPQ as a lead compound for the development of new drugs with similar properties.
Synthesemethoden
FPQ is a complex chemical compound that requires a precise synthesis method. Several methods have been developed to synthesize FPQ, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction between 3-bromoanisole and 4-fluoroaniline in the presence of a palladium catalyst, while the Buchwald-Hartwig coupling reaction involves the reaction between 3-chloroanisole and 4-fluoroaniline in the presence of a palladium catalyst. Both methods have been successful in synthesizing FPQ with high yield and purity.
Wissenschaftliche Forschungsanwendungen
FPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have shown that FPQ exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, FPQ has been found to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Furthermore, FPQ has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-10-21-19(11-14)23-20(13-26-21)22(15-6-8-16(24)9-7-15)27-28(23)18-4-2-3-17(25)12-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTFMXFWXAJZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.